molecular formula C16H23O4P B12608019 4-Acetylphenyl cyclohexyl ethylphosphonate CAS No. 918660-77-2

4-Acetylphenyl cyclohexyl ethylphosphonate

Cat. No.: B12608019
CAS No.: 918660-77-2
M. Wt: 310.32 g/mol
InChI Key: QQGKNFIFTCWJRE-UHFFFAOYSA-N
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Description

4-Acetylphenyl cyclohexyl ethylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with an acetyl group, a cyclohexyl group, and an ethylphosphonate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl cyclohexyl ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with 4-acetylphenyl cyclohexyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethylphosphonic dichloride. The general reaction scheme is as follows:

    Reactants: Ethylphosphonic dichloride and 4-acetylphenyl cyclohexyl alcohol.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of ethylphosphonic dichloride and 4-acetylphenyl cyclohexyl alcohol.

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions and efficient mixing.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl cyclohexyl ethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethylphosphonate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phosphonate esters or amides.

Scientific Research Applications

4-Acetylphenyl cyclohexyl ethylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl cyclohexyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl isopropyl ethylphosphonate
  • 4-Acetylphenyl phenyl ethylphosphonate
  • Ethylphosphonic dichloride

Uniqueness

4-Acetylphenyl cyclohexyl ethylphosphonate is unique due to its combination of a cyclohexyl group and an ethylphosphonate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918660-77-2

Molecular Formula

C16H23O4P

Molecular Weight

310.32 g/mol

IUPAC Name

1-[4-[cyclohexyloxy(ethyl)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C16H23O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h9-12,15H,3-8H2,1-2H3

InChI Key

QQGKNFIFTCWJRE-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC1CCCCC1)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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